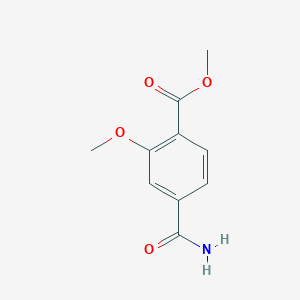

methyl 4-carbamoyl-2-methoxybenzoate

Description

Methyl 4-carbamoyl-2-methoxybenzoate is a benzoate ester derivative characterized by a methoxy group at the 2-position and a carbamoyl group at the 4-position of the benzene ring. It is commercially available for research purposes, as noted in , which lists it as a product offered by CymitQuimica .

Properties

IUPAC Name |

methyl 4-carbamoyl-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-8-5-6(9(11)12)3-4-7(8)10(13)15-2/h3-5H,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXOWHAUABVVRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513849-41-6 | |

| Record name | methyl 4-carbamoyl-2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-carbamoyl-2-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-carbamoyl-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the direct amidation of methyl 4-chloro-2-methoxybenzoate with ammonia or an amine under basic conditions. This reaction can be facilitated by using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal oxides can be employed to accelerate the reaction rates. Additionally, solvent-free or green chemistry approaches are often explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-carbamoyl-2-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as halogenation with phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Phosphorus tribromide in anhydrous conditions.

Major Products

Oxidation: 4-carbamoyl-2-hydroxybenzoic acid.

Reduction: Methyl 4-amino-2-methoxybenzoate.

Substitution: Methyl 4-carbamoyl-2-bromobenzoate.

Scientific Research Applications

Methyl 4-carbamoyl-2-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-carbamoyl-2-methoxybenzoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The methoxy and carbamoyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 4-acetamido-2-hydroxybenzoate

- Structure : Features an acetamido (-NHCOCH₃) group at position 4 and a hydroxyl (-OH) group at position 2.

- Synthesis: Derived from 4-aminosalicylic acid via acetylation and esterification processes, as indicated by its preparation from acetic anhydride and acetyl chloride .

- Applications : Used as an intermediate in synthesizing halogenated derivatives (e.g., Methyl 4-acetamido-5-bromo-2-methoxybenzoate) for pharmaceutical applications .

Methyl 4-chloro-2-fluorobenzoate

- Structure : Contains chloro (-Cl) and fluoro (-F) substituents at positions 4 and 2, respectively.

- Physicochemical Properties : Molecular formula C₈H₆ClFO₂, molar mass 188.58 g/mol. The electron-withdrawing halogens enhance electrophilic substitution reactivity .

- Applications : Likely used in agrochemical or medicinal chemistry due to halogenated aromatic systems’ stability and bioactivity.

Methyl 4-benzyloxy-2-hydroxybenzoate

- Structure : Benzyloxy (-OBn) group at position 4 and hydroxyl (-OH) at position 2.

- Synthesis : Produced via benzylation of methyl 2,4-dihydroxybenzoate using benzyl chloride and potassium carbonate .

- Applications : Critical in liquid crystal synthesis and materials science due to its bulky benzyloxy group, which influences mesophase behavior .

Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate

Methyl Salicylate

- Properties : Widely used as a standard in VOC studies due to its volatility and well-characterized physicochemical behavior .

Biological Activity

Methyl 4-carbamoyl-2-methoxybenzoate is a synthetic organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological mechanisms, potential therapeutic applications, and relevant research findings, including case studies and comparative analyses with similar compounds.

Structural Characteristics

This compound features a benzoate moiety and a carbamate group , which contribute to its unique reactivity and solubility. The presence of methoxy groups enhances its interaction capabilities with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound primarily stems from its ability to form hydrogen bonds and engage in hydrophobic interactions with various proteins and enzymes. These interactions can inhibit enzyme activity, thereby influencing metabolic pathways relevant to disease processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, a study reported that the compound demonstrated selective cytotoxicity against prostate cancer cells, indicating its promise in targeted cancer therapies .

Antiparasitic Activity

The compound has also been investigated for its activity against parasitic infections, particularly leishmaniasis. Its structural components allow it to interact effectively with the biological targets of the parasite, leading to inhibition of growth and survival .

Comparative Studies

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

| Compound Name | Anticancer Activity | Antiparasitic Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition via hydrogen bonding |

| Methyl 5-carbamoyl-2-hydroxybenzoate | Moderate | Low | Enzyme inhibition |

| Methyl 5-amino-2-methoxybenzoate | Low | Moderate | Protein binding |

Case Studies

- Prostate Cancer Cell Lines : In a study examining the effects of this compound on LNCaP prostate cancer cells, it was found that the compound reduced PSA levels significantly compared to control groups, indicating its potential as an antiandrogen agent .

- Leishmaniasis Treatment : Another case study focused on the efficacy of this compound against Leishmania species. Results showed that treatment with this compound resulted in decreased parasite load in infected macrophages, suggesting its application in treating leishmaniasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.